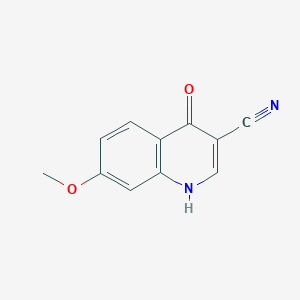

4-Hydroxy-7-methoxyquinoline-3-carbonitrile

Description

4-Hydroxy-7-methoxyquinoline-3-carbonitrile (CAS: 492456-52-7) is a heterocyclic compound with the molecular formula C₁₁H₇N₃O₄ and a molecular weight of 245.19 g/mol . Its structure features a quinoline backbone substituted with a hydroxyl group at position 4, a methoxy group at position 7, and a nitrile group at position 2. The nitro group at position 6 further enhances its electronic complexity, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Propriétés

IUPAC Name |

7-methoxy-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-8-2-3-9-10(4-8)13-6-7(5-12)11(9)14/h2-4,6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRANBXSWAAPZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CN2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile typically involves the following steps:

Starting Materials: The synthesis often begins with quinoline or its derivatives as the starting material.

Functional Group Modifications:

Cyanation: The cyano group is introduced through a cyanation reaction, often using reagents like potassium cyanide or cuprous cyanide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy-7-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate reagents and conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Substituted quinolines with different functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Hydroxy-7-methoxyquinoline-3-carbonitrile is characterized by the following structural features:

- Hydroxyl Group (-OH) at the 4-position

- Methoxy Group (-OCH₃) at the 7-position

- Cyano Group (-C≡N) at the 3-position

These functional groups contribute to its reactivity and biological activity, making it a valuable compound for research.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It is utilized in various chemical reactions, including:

- Oxidation : Formation of quinone derivatives.

- Reduction : Production of amines.

- Substitution Reactions : Creation of substituted quinolines with diverse functional groups.

The ability to modify its structure allows researchers to explore new chemical pathways and reaction mechanisms.

Biology

This compound is investigated for its potential biological activities:

- Antimicrobial Activity : Studies have demonstrated effectiveness against various microbial strains, indicating its potential as an antimicrobial agent.

- Anticancer Properties : Research suggests that this compound may induce apoptosis in cancer cells, possibly through mechanisms involving the regulation of pro-apoptotic and anti-apoptotic proteins .

- Antiviral Activity : Preliminary findings indicate potential antiviral properties, particularly against HIV, where quinoline derivatives have shown moderate inhibitory effects on viral replication.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors. Its unique structure allows it to interact with various biological targets, which could lead to novel therapeutic agents for treating infections or cancer.

Industrial Applications

In the industrial sector, this compound is utilized in:

- The development of dyes and pigments.

- The production of specialty chemicals due to its unique properties and reactivity.

Case Study 1: Antitumor Evaluation

A study evaluated the antitumor activity of derivatives of this compound against EAC (Ehrlich Ascites Carcinoma) cells in mice. Results indicated a complete inhibition of tumor cell growth, suggesting significant potential for cancer therapy .

Case Study 2: Antimicrobial Activity

Research involving the synthesis of several quinoline derivatives demonstrated that compounds similar to this compound exhibited excellent antimicrobial activity against various strains, including resistant bacteria . The presence of specific functional groups enhanced their efficacy.

Mécanisme D'action

The mechanism by which 4-Hydroxy-7-methoxyquinoline-3-carbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the desired outcome.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 4-hydroxy-7-methoxyquinoline-3-carbonitrile and related derivatives:

Physicochemical Properties

- Polarity and Solubility: The nitro (-NO₂) and hydroxyl (-OH) groups in 4-hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile increase its polarity compared to methyl- or chloro-substituted analogs (e.g., 4-hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile) .

- Thermal Stability: Ethoxy-substituted derivatives (e.g., 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile) exhibit higher thermal stability due to the electron-donating ethoxy group, which mitigates nitro group reactivity .

Medicinal Chemistry

- Anticancer Potential: Nitro-substituted quinolines, including 4-hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, demonstrate cytotoxicity against cancer cell lines, likely due to nitroreductase-mediated activation .

- Antimicrobial Activity: Ethoxy-substituted derivatives (e.g., 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile) show enhanced biofilm inhibition compared to methoxy analogs .

Activité Biologique

4-Hydroxy-7-methoxyquinoline-3-carbonitrile, also referred to as 4-H7-MOQ, is an organic compound notable for its diverse biological activities. This compound features a quinoline ring system with functional groups that enhance its reactivity and potential therapeutic applications. Recent studies have focused on its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_8N_2O_2, with a molecular weight of approximately 200.19 g/mol. The structure includes:

- Hydroxy group at the 4-position

- Methoxy group at the 7-position

- Carbonitrile group at the 3-position

This unique arrangement of functional groups contributes to its biological activity.

The biological activity of 4-H7-MOQ is attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:

- Antimicrobial activity : Interfering with bacterial DNA synthesis or enzyme function.

- Anticancer properties : Inducing apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Properties

Research indicates that 4-H7-MOQ exhibits moderate antibacterial activity against various bacterial strains. In a study published in the European Journal of Medicinal Chemistry, the compound demonstrated effectiveness against specific pathogens, highlighting its potential as an antimicrobial agent .

Anticancer Activity

This compound has been investigated for its anticancer properties. A study involving different cancer cell lines showed that the compound could induce cell death through apoptosis, significantly reducing cell viability in a dose-dependent manner. The mechanism involves modulation of apoptotic pathways, which may include the activation of caspases and alterations in mitochondrial membrane potential .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate antibacterial activity against various strains | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies

- Antimicrobial Study : A comprehensive evaluation was conducted to assess the antibacterial efficacy of 4-H7-MOQ against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antimicrobial agent.

- Anticancer Research : In vitro studies on human cancer cell lines (e.g., A2780 ovarian carcinoma) revealed that treatment with 4-H7-MOQ resulted in decreased cell proliferation and increased markers of apoptosis, such as cleaved PARP and activated caspases. These findings support its role as a promising candidate for cancer therapy .

Comparison with Similar Compounds

The biological activities of this compound can be compared with other quinoline derivatives:

| Compound Name | Key Features |

|---|---|

| 4-Hydroxyquinoline-3-carbonitrile | Lacks methoxy and carbonitrile groups; different reactivity |

| 7-Methoxy-6-nitroquinoline | Lacks hydroxy and carbonitrile groups; varied applications |

| 6-Nitroquinoline-3-carbonitrile | Different pharmacological properties due to structural differences |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-hydroxy-7-methoxyquinoline-3-carbonitrile, and how can reaction conditions be optimized for yield?

- Methodology : A one-pot, three-component reaction is commonly employed, involving condensation of a substituted benzaldehyde (e.g., 2-methoxybenzaldehyde), malononitrile, and resorcinol in ethanol or water under reflux (80–90°C). Catalyst-free conditions or mild bases (e.g., K₂CO₃) are used to promote cyclization. Yield optimization requires precise stoichiometric ratios (1:1:1), solvent selection (ethanol for solubility vs. water for green chemistry), and temperature control. Post-synthesis purification via recrystallization (ethanol/toluene mixtures) is typical .

- Data Insight : In one study, 2-amino-7-hydroxy-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile (a structural analog) achieved 85% yield using this method, confirmed by FT-IR (C≡N stretch at ~2200 cm⁻¹) and ¹H NMR (distinct methoxy singlet at δ 3.7–3.8 ppm) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of spectroscopic and analytical techniques:

- FT-IR : Identify key functional groups (e.g., hydroxyl at ~3300 cm⁻¹, nitrile at ~2200 cm⁻¹).

- ¹H/¹³C NMR : Look for methoxy protons (δ 3.7–3.8 ppm) and aromatic proton patterns consistent with quinoline substitution.

- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₂H₉N₂O₂: 217.074 Da).

- XRD (optional) : Resolve crystallographic data for ambiguous cases .

Q. What safety protocols are recommended for handling quinoline-carbonitrile derivatives in the lab?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks.

- Storage : Keep in airtight containers under dry, inert conditions (argon/N₂) to prevent hydrolysis.

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent dispersion .

Advanced Research Questions

Q. What strategies enable selective functionalization of the quinoline core for tailored bioactivity?

- Methodology :

- Propargylation : React the hydroxyl group with propargyl bromide in dried acetone using K₂CO₃ as a base (50°C, 12 hours). This introduces alkyne handles for click chemistry or fluorescent tagging .

- Metal-Catalyzed Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., aryl/heteroaryl) at the 3-carbonitrile position require Pd(PPh₃)₄ catalysts and anhydrous DMF .

- Case Study : Propargyl ether derivatives of analogous chromene-carbonitriles showed enhanced fluorescence quantum yields (Φ = 0.45–0.62), suggesting utility in bioimaging .

Q. How can researchers resolve contradictions in spectroscopic data between theoretical and experimental results?

- Approach :

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., distinguish quinoline H-2/H-8 protons).

- Isotopic Labeling : Use deuterated solvents to suppress exchangeable proton broadening (e.g., -OH in DMSO-d₆).

- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Q. What in vitro assays are suitable for evaluating the compound’s potential as a fluorescent probe?

- Protocols :

- Cell Imaging : Test nucleolar staining in fixed/live cells (e.g., HeLa) using confocal microscopy (λₑₓ = 365 nm, λₑₘ = 450–500 nm).

- Selectivity Screening : Compare fluorescence intensity in organelles (mitochondria vs. nucleus) using organelle-specific dyes (e.g., MitoTracker).

- Photostability : Quantify signal decay under continuous illumination (e.g., 30-min time-lapse) .

Q. How do substituent effects on the quinoline ring influence photophysical properties?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.